4-Thiocyanato-benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Thiocyanato-benzenesulfonamide is an organic compound characterized by the presence of a thiocyanate group (-SCN) attached to a benzenesulfonamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Thiocyanato-benzenesulfonamide typically involves the reaction of benzenesulfonamide with thiocyanate reagents. One common method includes the use of silver thiocyanate (AgSCN) in the presence of a suitable solvent such as dichloromethane (DCM). The reaction is carried out at room temperature, and the product is isolated by filtration and purification .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Thiocyanato-benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less documented.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols. The reactions are typically carried out in polar solvents like DCM or methanol.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various thiocyanate derivatives, while oxidation reactions can produce sulfonic acids or other oxidized species .
Wissenschaftliche Forschungsanwendungen
4-Thiocyanato-benzenesulfonamide has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of materials with specific properties, such as enhanced reactivity or stability.
Wirkmechanismus
The mechanism of action of 4-Thiocyanato-benzenesulfonamide involves its interaction with molecular targets such as enzymes. For instance, it can inhibit carbonic anhydrase by binding to the active site of the enzyme, thereby preventing its normal function. This inhibition can lead to various biological effects, including the reduction of tumor growth in cancer research .
Similar Compounds:
- 4-Isothiocyanato-benzenesulfonamide
- 4-Chlorobenzenesulfonamide
- 4-Nitrobenzenesulfonamide
Comparison: this compound is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and biological activityThe presence of the thiocyanate group also differentiates it from other benzenesulfonamide derivatives, such as 4-Chlorobenzenesulfonamide and 4-Nitrobenzenesulfonamide, which have different substituents and thus different properties .
Eigenschaften
Molekularformel |
C7H6N2O2S2 |
---|---|
Molekulargewicht |
214.3 g/mol |
IUPAC-Name |
(4-sulfamoylphenyl) thiocyanate |
InChI |
InChI=1S/C7H6N2O2S2/c8-5-12-6-1-3-7(4-2-6)13(9,10)11/h1-4H,(H2,9,10,11) |
InChI-Schlüssel |
JAOXYZVWRQDPGB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1SC#N)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.